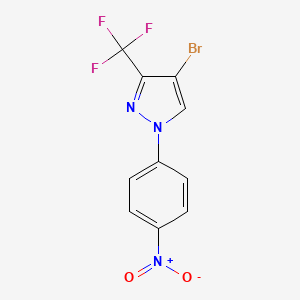
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole, also known as BNTX, is a chemical compound that belongs to the pyrazole family. It is a potent and selective antagonist of the GABA-B receptor, which plays a crucial role in the central nervous system. BNTX has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
作用机制
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole acts as a potent and selective antagonist of the GABA-B receptor, which is a G protein-coupled receptor that plays a crucial role in the central nervous system. The GABA-B receptor is involved in the regulation of neurotransmitter release, synaptic transmission, and plasticity. 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole blocks the binding of GABA to the GABA-B receptor, which results in the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has been shown to have a number of biochemical and physiological effects in the central nervous system. It has been shown to block GABA-B receptor-mediated inhibition of dopamine release, which has implications for the treatment of addiction and other neurological disorders. 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has also been shown to modulate synaptic transmission and plasticity, which could have implications for the treatment of neurological disorders such as epilepsy and depression.
实验室实验的优点和局限性
One of the main advantages of using 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole in lab experiments is its potency and selectivity as a GABA-B receptor antagonist. This allows for precise manipulation of the GABA-B receptor signaling pathway without affecting other neurotransmitter systems. However, one limitation of using 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole is its relatively short half-life, which can make it difficult to study long-term effects of GABA-B receptor modulation.
未来方向
There are many potential future directions for research on 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole and the GABA-B receptor. One area of interest is the role of the GABA-B receptor in addiction and other neurological disorders. 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has been shown to block GABA-B receptor-mediated inhibition of dopamine release, which could have implications for the treatment of addiction. Another area of interest is the development of more potent and selective GABA-B receptor antagonists, which could have therapeutic potential for a range of neurological disorders.
合成方法
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole can be synthesized through a multistep process that involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate to form 4-nitrochalcone. The chalcone is then reacted with trifluoroacetic acid and hydrazine hydrate to form 4-nitrophenylhydrazine. Finally, the hydrazine is reacted with 4-bromo-3-trifluoromethylpyrazole to form 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole.
科学研究应用
4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has been widely used in scientific research to study the role of the GABA-B receptor in the central nervous system. It has been shown to block GABA-B receptor-mediated inhibition of dopamine release in the brain, which has implications for the treatment of addiction and other neurological disorders. 4-Bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has also been used to study the effects of GABA-B receptor activation on synaptic transmission and plasticity.
属性
IUPAC Name |
4-bromo-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N3O2/c11-8-5-16(15-9(8)10(12,13)14)6-1-3-7(4-2-6)17(18)19/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYHXNJGUUQVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C(F)(F)F)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea](/img/structure/B2707658.png)
![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2707660.png)
![2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2707665.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2707667.png)
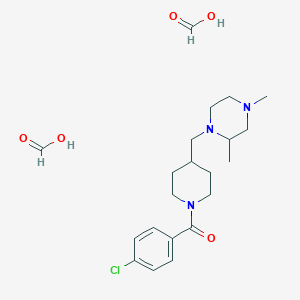
![N-(5-chloro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2707669.png)
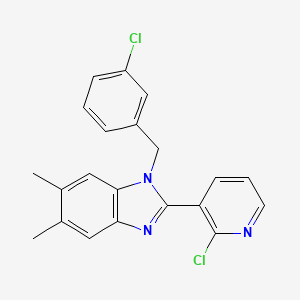
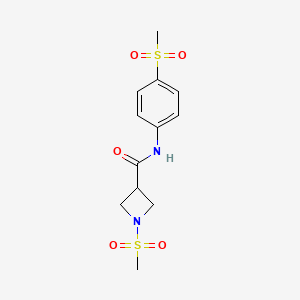
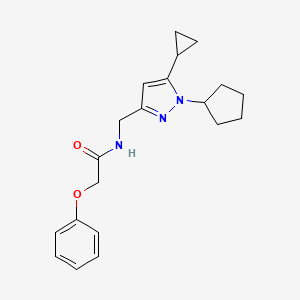



![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2707680.png)